molecular formula C17H17NO5 B13902003 (E)-3,4,5-Trimethoxy-4'-nitrostilbene

(E)-3,4,5-Trimethoxy-4'-nitrostilbene

Cat. No.: B13902003
M. Wt: 315.32 g/mol
InChI Key: UDXWNMYENXAKPA-SNAWJCMRSA-N
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Description

(E)-1,2,3-Trimethoxy-5-(4-nitrostyryl)benzene is an organic compound characterized by its extended π-conjugated system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of methoxy and nitro groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,2,3-Trimethoxy-5-(4-nitrostyryl)benzene typically involves a multi-step process. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of (E)-1,2,3-Trimethoxy-5-(4-nitrostyryl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-1,2,3-Trimethoxy-5-(4-nitrostyryl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution of methoxy groups can lead to various substituted benzene derivatives.

Scientific Research Applications

(E)-1,2,3-Trimethoxy-5-(4-nitrostyryl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-1,2,3-Trimethoxy-5-(4-nitrostyryl)benzene involves its interaction with various molecular targets. The extended π-conjugated system allows it to participate in electron transfer processes, which can modulate the activity of enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Resveratrol: A well-known stilbene derivative with antioxidant properties.

    Tamoxifen: A stilbene-based compound used in the treatment of breast cancer.

    Azo Compounds: Compounds containing extended π-conjugated systems with diverse applications in dyes and biomedical studies.

Uniqueness

(E)-1,2,3-Trimethoxy-5-(4-nitrostyryl)benzene is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

1,2,3-trimethoxy-5-[(E)-2-(4-nitrophenyl)ethenyl]benzene

InChI

InChI=1S/C17H17NO5/c1-21-15-10-13(11-16(22-2)17(15)23-3)5-4-12-6-8-14(9-7-12)18(19)20/h4-11H,1-3H3/b5-4+

InChI Key

UDXWNMYENXAKPA-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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